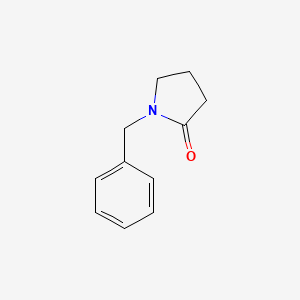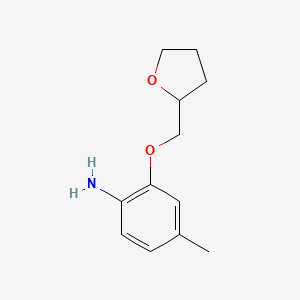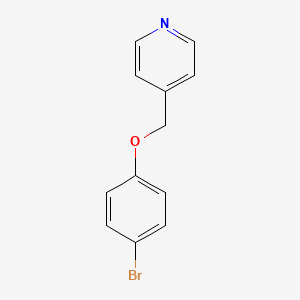
Diphényl(o-tolyl)phosphine
Vue d'ensemble
Description
Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is an organophosphorus compound with the molecular formula C19H17P. This compound is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups. It is widely used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Applications De Recherche Scientifique
Diphenyl(o-tolyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers.
Mécanisme D'action
Target of Action
Diphenyl(o-tolyl)phosphine is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
Diphenyl(o-tolyl)phosphine interacts with its targets by acting as a ligand . It binds to the reactants and lowers the activation energy required for the reaction, thereby accelerating the reaction rate . This compound is particularly used in cross-coupling reactions , Suzuki coupling , stereoselective olefination , and hydroxycarbonylation .
Biochemical Pathways
The exact biochemical pathways affected by Diphenyl(o-tolyl)phosphine depend on the specific reactions it catalyzes. In general, it plays a crucial role in the formation of new chemical bonds and the synthesis of complex molecules .
Result of Action
The result of Diphenyl(o-tolyl)phosphine’s action is the successful facilitation of chemical reactions, leading to the formation of desired products . It enables the efficient synthesis of complex molecules, contributing to advancements in various fields such as pharmaceuticals and materials science .
Safety and Hazards
Diphenyl(o-tolyl)phosphine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Analyse Biochimique
Biochemical Properties
Diphenyl(o-tolyl)phosphine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. For instance, it can interact with molybdenum hexacarbonyl to form stable complexes . These interactions are crucial for catalytic processes, where diphenyl(o-tolyl)phosphine facilitates the transfer of electrons and stabilizes reaction intermediates.
Cellular Effects
Diphenyl(o-tolyl)phosphine influences various cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . Additionally, diphenyl(o-tolyl)phosphine can alter cell function by affecting the expression of genes related to cell growth and differentiation. These effects are mediated through its interactions with specific proteins and enzymes within the cell.
Molecular Mechanism
At the molecular level, diphenyl(o-tolyl)phosphine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction . For example, diphenyl(o-tolyl)phosphine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl(o-tolyl)phosphine can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to air or light . Long-term studies have shown that diphenyl(o-tolyl)phosphine can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of diphenyl(o-tolyl)phosphine vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote cell growth. At high doses, it can exhibit toxic effects, including enzyme inhibition and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Diphenyl(o-tolyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For instance, diphenyl(o-tolyl)phosphine can affect the activity of enzymes involved in the synthesis and degradation of phospholipids, thereby altering cellular lipid metabolism.
Transport and Distribution
Within cells and tissues, diphenyl(o-tolyl)phosphine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell.
Subcellular Localization
Diphenyl(o-tolyl)phosphine is localized to specific subcellular compartments, where it can interact with target biomolecules. It is often found in the cytoplasm and mitochondria, where it can influence cellular metabolism and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to specific organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with o-tolylmagnesium bromide yields diphenyl(o-tolyl)phosphine . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of diphenyl(o-tolyl)phosphine often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen are used under mild conditions.
Substitution: Halogenated compounds and strong bases are typically employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in these reactions.
Major Products:
Oxidation: Diphenyl(o-tolyl)phosphine oxide.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Tri(o-tolyl)phosphine: Similar to diphenyl(o-tolyl)phosphine but with three o-tolyl groups.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.
Uniqueness: Diphenyl(o-tolyl)phosphine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Propriétés
IUPAC Name |
(2-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZLJCMHFCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208048 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-53-3 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)


![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)





![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

